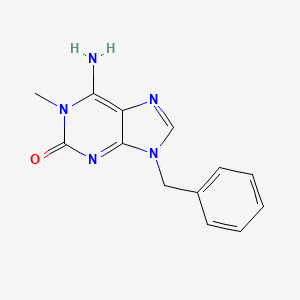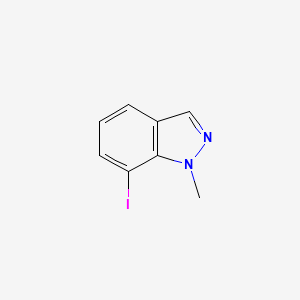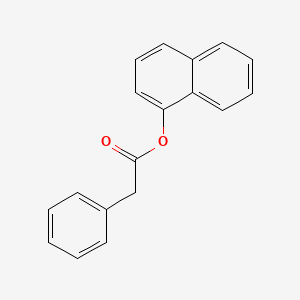![molecular formula C7H3BrCl2N2 B11857582 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives . Another approach involves the reaction of 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane, followed by further functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the molecule can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoracetic acid, aryl boronic acids, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki coupling reactions with aryl boronic acids yield aryl-substituted derivatives, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .
Applications De Recherche Scientifique
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other molecular targets involved in cancer and other diseases.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits TRK activity by binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
6-Bromo-4-hydroxy-pyrazolo[1,5-A]pyridine-3-carbonitrile: This compound is used as an intermediate in the synthesis of RET inhibitors and has similar reactivity due to the presence of bromine and chlorine atoms.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their potential therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C7H3BrCl2N2 |
|---|---|
Poids moléculaire |
265.92 g/mol |
Nom IUPAC |
3-bromo-4,6-dichloropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H |
Clé InChI |
KAXWMEWFSCLQNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=NN2C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)



![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)



![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)


